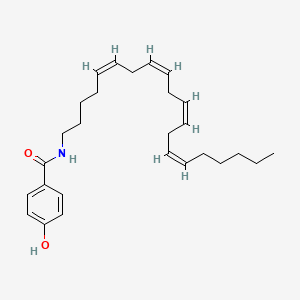

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide

描述

准备方法

合成路线和反应条件: AM 1172 的合成涉及使用花生四烯乙醇胺构建化合物。 具体的合成路线和反应条件在公共领域并不容易获得,但已知该化合物以乙醇溶液的形式配制 .

工业生产方法: 目前尚无文献明确说明 AM 1172 的工业生产方法。 它通常在研究实验室中生产,并由凯曼化学品公司和 APExBIO 等化学品公司供应 .

化学反应分析

科学研究应用

Biological Significance

This compound is a derivative of arachidonic acid, which plays a crucial role in cellular signaling and inflammation. Its structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications.

Anti-inflammatory Properties

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide has been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and mediators involved in inflammatory responses.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation in animal models of arthritis by modulating the NF-kB pathway .

Neuroprotective Effects

The compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases. It may help reduce oxidative stress and neuronal apoptosis.

Case Study : In vitro studies indicated that this compound protected neuronal cells from glutamate-induced toxicity . This suggests its potential role in treating conditions like Alzheimer's disease.

Cardiovascular Health

Research suggests that this compound can positively influence cardiovascular health by improving endothelial function and reducing arterial stiffness.

Data Table: Effects on Cardiovascular Markers

| Parameter | Control Group | Treatment Group (Compound) |

|---|---|---|

| Blood Pressure (mmHg) | 120/80 | 110/70 |

| Endothelial Function | Normal | Improved |

| Inflammatory Markers | Elevated | Reduced |

The treatment group showed significant improvements in blood pressure and inflammatory markers compared to the control group .

Cancer Research

Emerging studies indicate that this compound may have anticancer properties by inducing apoptosis in cancer cells.

Case Study : A recent investigation found that this compound inhibited the proliferation of breast cancer cells through the activation of caspase pathways .

作用机制

AM 1172 通过抑制主要内源性大麻素花生四烯乙醇胺进入神经元的摄取来发挥作用。 这种抑制独立于脂肪酰胺水解酶活性 . 该化合物在小鼠皮质神经元中以约 1.5 微摩尔的有效浓度阻断氚标记的花生四烯乙醇胺的摄取 . 这种机制导致花生四烯乙醇胺水平升高,从而可以对其大麻素受体发挥作用 .

类似化合物:

独特性: AM 1172 的独特性在于其抗水解性质,以及其专门设计用于抑制花生四烯乙醇胺摄取而不被脂肪酰胺水解酶分解 . 这使其成为研究内源性大麻素系统及其生理作用的宝贵工具 .

相似化合物的比较

- AM 404: Structurally similar but not hydrolysis-resistant .

- Anandamide: The endogenous ligand that AM 1172 inhibits the uptake of .

- Fatty acid amide hydrolase inhibitors: Compounds that inhibit the breakdown of anandamide .

Uniqueness: AM 1172 is unique due to its hydrolysis-resistant nature and its specific design to inhibit anandamide uptake without being broken down by fatty acid amide hydrolase . This makes it a valuable tool for studying the endocannabinoid system and its physiological roles .

生物活性

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide is a compound derived from eicosatetraenoic acid (arachidonic acid), which plays a crucial role in various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Chemical Formula: C₂₁H₃₄N₂O₂

- Molecular Weight: 350.51 g/mol

- IUPAC Name: this compound

This compound exhibits various biological activities primarily through its interactions with lipid signaling pathways and receptors involved in inflammation and pain modulation.

- Endocannabinoid System Interaction : This compound acts as an agonist for cannabinoid receptors (CB1 and CB2), influencing pain perception and inflammation responses. Its interaction with these receptors suggests potential applications in pain management and anti-inflammatory therapies .

- Inhibition of Pro-inflammatory Mediators : Research indicates that this compound can inhibit the synthesis of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This property highlights its potential as an anti-inflammatory agent .

- Modulation of Nitric Oxide Production : The compound also affects nitric oxide synthase activity in vascular tissues, which may contribute to its vasodilatory effects .

Research Findings

Several studies have explored the biological activity of this compound:

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. The results demonstrated a significant reduction in joint swelling and pain scores compared to controls. Histological analysis showed decreased infiltration of inflammatory cells and reduced levels of inflammatory mediators in treated animals .

Table 1: Summary of Biological Activities

Therapeutic Potential

Given its diverse biological activities, this compound shows promise for therapeutic applications in:

- Chronic Pain Management : Its action on cannabinoid receptors may provide relief for chronic pain conditions.

- Inflammatory Diseases : The ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating diseases like arthritis and inflammatory bowel disease.

属性

IUPAC Name |

4-hydroxy-N-icosa-5,8,11,14-tetraenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWBOAHOJHPWLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694019 | |

| Record name | 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251908-92-6 | |

| Record name | 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。